molecular formula C14H13NO3S B2511496 (2E)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid CAS No. 926226-13-3

(2E)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid

Cat. No.: B2511496
CAS No.: 926226-13-3
M. Wt: 275.32 g/mol
InChI Key: HAXFDEBZRFATBW-UHFFFAOYSA-N
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Description

(2E)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid is an organic compound that features a thiazole ring, a phenyl group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the thiazole ring.

    Formation of the Acrylic Acid Moiety: The acrylic acid moiety is introduced through a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated carboxylic acids.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

(2E)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, inhibiting or modulating their activity.

    Pathways Involved: It can affect various biochemical pathways, such as those involved in cell proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}propanoic acid: Similar structure but with a saturated carboxylic acid moiety.

    (2E)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.

Uniqueness

(2E)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid is unique due to its combination of a thiazole ring, phenyl group, and acrylic acid moiety, which imparts distinct chemical reactivity and potential biological activity.

Properties

CAS No.

926226-13-3

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C14H13NO3S/c1-10-15-12(9-19-10)8-18-13-5-2-11(3-6-13)4-7-14(16)17/h2-7,9H,8H2,1H3,(H,16,17)

InChI Key

HAXFDEBZRFATBW-UHFFFAOYSA-N

SMILES

CC1=NC(=CS1)COC2=CC=C(C=C2)C=CC(=O)O

Canonical SMILES

CC1=NC(=CS1)COC2=CC=C(C=C2)C=CC(=O)O

solubility

not available

Origin of Product

United States

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